3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one
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Overview
Description
3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one is a complex organic compound that combines the structural features of benzimidazole and chromenone. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one typically involves the condensation of 2-aminobenzimidazole with 7-methoxy-2H-chromen-2-one under acidic or basic conditions. The reaction can be catalyzed by various agents such as hydrochloric acid or sodium hydroxide, and the reaction medium often includes solvents like ethanol or dimethylformamide to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades, leading to various cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-1-yl)-methylbenzoic acid
- N-(1H-1,3-benzodiazol-2-yl)benzamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one is unique due to its combined structural features of benzimidazole and chromenone, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its analogs .
Biological Activity
The compound 3-(1H-1,3-benzodiazol-2-yl)-7-methoxy-2H-chromen-2-one , also known as a benzodiazole derivative, has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through a multi-step organic reaction involving the formation of the benzodiazole ring and the chromone moiety. Typical synthetic routes include:
- Formation of Benzodiazole : Condensation of o-phenylenediamine with carboxylic acid derivatives.
- Synthesis of Chromone Core : Derived from salicylaldehyde and a suitable ketone or aldehyde.
- Final Coupling : Utilizing coupling reagents such as EDCI or DCC to form the final product.
Anticancer Activity
Research has indicated that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.0 | Induces apoptosis via mitochondrial pathway |
A549 (Lung) | 4.5 | Cell cycle arrest at G2/M phase |
SW480 (Colon) | 6.0 | Inhibition of tubulin polymerization |
These findings suggest that the compound may disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported significant inhibition against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Tubulin Binding : The compound binds to tubulin, inhibiting microtubule formation which is crucial for mitosis.
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in cancer progression and microbial metabolism.
- Apoptosis Induction : The compound triggers apoptotic pathways through mitochondrial dysfunction and activation of caspases.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in preclinical models:
- Study on Breast Cancer : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in MCF-7 xenograft models, with an observed increase in apoptotic markers .
- Antimicrobial Efficacy : Another investigation revealed that this compound effectively reduced bacterial load in infected mice models, showcasing its potential as a therapeutic agent against resistant bacterial strains .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c1-21-11-7-6-10-8-12(17(20)22-15(10)9-11)16-18-13-4-2-3-5-14(13)19-16/h2-9H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGODYPHRXVMJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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